molecular formula C12H14O2 B8553769 4-(1,1-Dimethyl-2-propynyloxy)anisole

4-(1,1-Dimethyl-2-propynyloxy)anisole

Cat. No.: B8553769
M. Wt: 190.24 g/mol
InChI Key: XHHBCKKZCMYUIE-UHFFFAOYSA-N
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Description

4-(1,1-Dimethyl-2-propynyloxy)anisole is a chemical entity characterized by the presence of an anisole (B1667542) core, which is a methoxybenzene group, ether-linked to a tertiary propargyl group. The systematic IUPAC name for this compound is 1-methoxy-4-(2-methylbut-3-yn-2-yloxy)benzene. Its structure uniquely combines the features of an aromatic ether with those of a terminal alkyne, bestowing upon it a distinct set of chemical properties and potential reactivities.

Table 1: General Properties of Aromatic Ethers and Terminal Alkynes

PropertyAromatic Ethers (e.g., Anisole)Terminal Alkynes (e.g., 1-Butyne)
General Reactivity The alkoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. ucalgary.cayoutube.comorganicmystery.comThe terminal C-H bond is acidic (pKa ~25) and can be deprotonated to form a nucleophilic acetylide anion. wikipedia.orglibretexts.org
IR Spectroscopy (cm⁻¹) C-O stretching appears around 1050 and 1250 cm⁻¹. libretexts.orgpressbooks.pubThe ≡C-H stretch is a sharp, strong band around 3300 cm⁻¹, and the -C≡C- stretch is a weaker band around 2100 cm⁻¹. libretexts.orgorgchemboulder.com
¹H NMR Spectroscopy (δ, ppm) Protons on the carbon adjacent to the ether oxygen are typically found in the 3.4-4.5 ppm region. libretexts.orgpressbooks.publibretexts.orgThe terminal alkyne proton (≡C-H) typically appears around 2 ppm. openochem.org
¹³C NMR Spectroscopy (δ, ppm) The carbon atom of the methoxy group in anisole appears around 54.8 δ. libretexts.orgpressbooks.pubThe sp-hybridized carbons of a terminal alkyne resonate in the range of 65-85 ppm (≡C-H) and 70-100 ppm (≡C-R). openochem.org

This table presents general data for the respective classes of compounds to provide context for the properties of this compound.

The molecular architecture of this compound places it firmly within the domains of aromatic ether and alkyne chemistry. The aromatic ether component, specifically the anisole moiety, is characterized by the electron-donating nature of the methoxy group, which activates the benzene (B151609) ring towards electrophilic substitution reactions, primarily at the ortho and para positions. ucalgary.cayoutube.comorganicmystery.com This inherent reactivity is a cornerstone of aromatic chemistry.

Simultaneously, the presence of the 1,1-dimethyl-2-propynyl group introduces the functionality of a terminal alkyne. A key feature of terminal alkynes is the acidity of the proton attached to the sp-hybridized carbon, which allows for its removal by a strong base to form a highly nucleophilic acetylide anion. wikipedia.orglibretexts.org This anion can then participate in a variety of carbon-carbon bond-forming reactions. The steric hindrance provided by the two methyl groups on the adjacent carbon may influence the accessibility and reactivity of the alkyne.

A comprehensive review of the current scientific literature indicates that this compound is not a widely studied compound. Specific research articles focusing on its synthesis, properties, or applications are scarce. However, the constituent functional groups, aromatic ethers and terminal alkynes (specifically propargyl ethers), are of significant interest in various fields of chemical research. Propargyl ethers, for instance, are valuable precursors in the synthesis of a wide array of organic molecules and polymers. nih.govmdpi.comrsc.orgrsc.org They can undergo a variety of transformations, including cycloaddition reactions and rearrangements.

The significance of a molecule like this compound lies in its potential as a bifunctional building block. The presence of both an activatable aromatic ring and a modifiable alkyne terminus offers the possibility for sequential or orthogonal chemical modifications.

Given the limited direct research on this compound, the scope for academic investigation is broad. Key objectives for future research could include:

Development of an Efficient Synthetic Route: While general methods for the synthesis of propargyl ethers from phenols are known, often involving the reaction of a phenoxide with a propargyl halide, a specific, optimized synthesis for this compound would be a foundational step. google.com

Characterization of Physicochemical Properties: A thorough investigation of its spectroscopic (NMR, IR, Mass Spectrometry) and physical (melting point, boiling point, solubility) properties would provide essential data for its identification and handling.

Exploration of Reactivity: A systematic study of its reactivity at both the aromatic ring and the alkyne terminus would be of great interest. This could involve subjecting the compound to various electrophilic aromatic substitution reactions to determine the directing effects of the bulky ether group, as well as exploring the derivatization of the alkyne via acetylide formation and subsequent reactions.

Investigation of Potential Applications: Based on its structure, potential applications could be explored in areas such as polymer chemistry, where the alkyne could be used for cross-linking or as a "click" chemistry handle, and in medicinal chemistry as a scaffold for the synthesis of more complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-methoxy-4-(2-methylbut-3-yn-2-yloxy)benzene

InChI

InChI=1S/C12H14O2/c1-5-12(2,3)14-11-8-6-10(13-4)7-9-11/h1,6-9H,2-4H3

InChI Key

XHHBCKKZCMYUIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)OC1=CC=C(C=C1)OC

Origin of Product

United States

Advanced Chemical Reactivity and Mechanistic Studies of 4 1,1 Dimethyl 2 Propynyloxy Anisole

Alkyne Functional Group Transformations

The terminal alkyne in 4-(1,1-dimethyl-2-propynyloxy)anisole is a hub of reactivity, enabling its participation in cycloaddition reactions, rearrangements, hydrosilylation, hydroamination, and radical reactions. These transformations provide pathways to complex molecular architectures.

Cycloaddition Reactions in Chemical Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The terminal alkyne of this compound readily participates in such reactions, most notably the azide-alkyne cycloadditions.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency and selectivity. nih.gov In this reaction, the terminal alkyne of this compound reacts with an organic azide in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govresearchgate.net The reaction is typically carried out using a copper(II) salt like copper(II) sulfate with a reducing agent such as sodium ascorbate to generate the active Cu(I) species in situ. rsc.org The generally accepted mechanism involves the formation of a copper acetylide intermediate which then reacts with the azide. rsc.org This reaction is highly versatile and can be used to link the this compound moiety to a wide variety of molecules, including biomolecules. nih.gov

Table 1: Representative Conditions for CuAAC Reaction

Parameter Condition Role Reference
AlkyneThis compoundSubstrate-
AzideOrganic Azide (e.g., Benzyl Azide)Reagent researchgate.net
CatalystCopper(I) source (e.g., CuSO₄/Sodium Ascorbate)Catalyzes the cycloaddition rsc.org
SolventVarious (e.g., t-BuOH/H₂O, THF, DMSO)Reaction medium rsc.org
TemperatureRoom Temperature to mild heatingReaction condition nih.gov

To circumvent the cytotoxicity associated with copper catalysts in biological systems, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. wikipedia.orgsigmaaldrich.com This reaction utilizes a strained cyclooctyne, such as dibenzoannulated cyclooctyne (DIBO) or difluorinated cyclooctyne (DIFO), which reacts readily with azides without the need for a metal catalyst. wikipedia.orgnih.govnih.gov The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring. sigmaaldrich.comchempep.com While the alkyne in this compound is not strained, it can be reacted with an azide-functionalized cyclooctyne derivative in a SPAAC reaction. This copper-free click chemistry approach is particularly valuable for in vivo applications. sigmaaldrich.commedchemexpress.com

Table 2: Key Features of SPAAC

Feature Description Reference
CatalystNone (Copper-free) wikipedia.orgsigmaaldrich.com
Driving ForceRelease of ring strain from cyclooctyne sigmaaldrich.comchempep.com
ReactivityGenerally very fast nih.gov
BiocompatibilityHigh, due to the absence of a toxic metal catalyst wikipedia.org
ProductsRegioisomeric mixture of triazoles wikipedia.org

Rearrangement Reactions (e.g., Gold-Catalyzed 1,5-Hydride Shifts to Allenes)

Propargyl ethers like this compound can undergo fascinating rearrangement reactions, particularly in the presence of gold catalysts. Gold(I) complexes are potent π-acids that can activate the alkyne functionality towards nucleophilic attack or rearrangement. ucl.ac.ukchimia.ch A notable example is the gold-catalyzed 1,5-hydride shift, which transforms the propargyl ether into a substituted allene. acs.orgorganic-chemistry.org In this process, a hydride ion from a carbon atom at the 5-position relative to the alkyne migrates to the terminal alkyne carbon, leading to the formation of an allene. This transformation is often rapid and can be performed under mild conditions. acs.orgorganic-chemistry.org The resulting allenes are valuable synthetic intermediates that can be trapped in situ by nucleophiles. organic-chemistry.org

The mechanism is believed to involve the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity and facilitates the intramolecular hydride transfer. nih.govnih.gov This atom-economical rearrangement provides a powerful method for the synthesis of complex acyclic and cyclic structures. nih.govacs.org

Hydrosilylation and Hydroamination Processes

The terminal alkyne of this compound can also undergo hydrosilylation and hydroamination, which involve the addition of a silicon-hydrogen or a nitrogen-hydrogen bond across the carbon-carbon triple bond, respectively.

Hydrosilylation is the addition of a hydrosilane (R₃SiH) across the alkyne, typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst. core.ac.ukacs.orgacs.orgnih.gov This reaction is a highly efficient method for the synthesis of vinylsilanes. core.ac.uk The regioselectivity of the addition (α- vs. β-addition) and the stereoselectivity (syn- vs. anti-addition) can often be controlled by the choice of catalyst and reaction conditions. nih.govchemrxiv.orgchemrxiv.orgkyoto-u.ac.jp For terminal alkynes, the reaction often proceeds with high regioselectivity to yield the β-isomer with syn-stereoselectivity. researchgate.net

Hydroamination involves the addition of an amine to the alkyne, providing a direct route to enamines and imines. nih.govrsc.org This reaction can be catalyzed by a variety of metals, including gold, which can efficiently catalyze the intermolecular hydroamination of alkynes with anilines to afford ketimines. frontiersin.orgacs.org The reaction is atom-economical and presents an environmentally benign alternative to other methods of imine synthesis. acs.orgacs.org

Radical Reactions Involving Alkyne Moieties

The alkyne functionality in this compound is also susceptible to radical addition reactions. In the presence of a radical initiator, such as AIBN, and a radical precursor, a radical species can add across the triple bond to form a vinyl radical intermediate. acs.orglibretexts.orgyoutube.com This vinyl radical can then be trapped by a hydrogen atom donor or participate in subsequent cyclization or addition reactions. acs.org

A common example is the addition of thiyl radicals (RS•), which are readily generated from thiols (RSH). wikipedia.orglibretexts.org The addition of a thiyl radical to the terminal alkyne is an exothermic process and leads to the formation of a β-sulfanylalkenyl radical. princeton.edu This intermediate can then abstract a hydrogen atom to yield a vinyl sulfide. acs.org The stereochemistry of the final product can be influenced by the reaction conditions.

Aromatic Moiety Reactivity and Functionalization

The anisole (B1667542) ring is a key site for a variety of chemical transformations, influenced by the electronic nature of its substituents.

Electrophilic Aromatic Substitution: Regiochemical Control and Electronic Effects

The methoxy group (-OCH₃) of the anisole ring is a strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This directing effect is a consequence of the oxygen's lone pairs donating electron density to the aromatic ring through resonance, which stabilizes the cationic intermediate formed during the substitution process. This increased electron density is most pronounced at the ortho and para positions.

Conversely, the 1,1-dimethyl-2-propynyloxy group at the para position introduces both inductive and steric effects. The ether oxygen in this substituent also donates electron density via resonance, reinforcing the activation of the ring. When considering an electrophilic attack on this compound, the directing effects of the two oxygen-containing substituents are cooperative. The methoxy group directs towards its ortho and para positions. Since the para position is already substituted, the reaction is directed to the positions ortho to the methoxy group (C2 and C6). These positions are also meta to the propargyloxy substituent. In electrophilic aromatic substitution of disubstituted benzenes, the most activating group dictates the position of substitution. google.com In this case, both alkoxy groups are activating, and they cooperatively direct the incoming electrophile to the positions ortho to the methoxy group.

However, the bulky 1,1-dimethyl-2-propynyloxy substituent will exert a significant steric hindrance at the adjacent ortho positions. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the methoxy group and meta to the propargyloxy group, with the reaction rate being influenced by the balance between electronic activation and steric hindrance. For instance, in the nitration of similarly substituted anisole derivatives, the substitution pattern is largely governed by the directing effects of the activating groups.

Metal-Catalyzed Cross-Coupling Reactions at the Anisole Ring

The anisole ring can also be functionalized through various metal-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions.

Achieving selective functionalization at the ortho position of anisole derivatives is a significant area of research. One strategy involves the use of a directing group to guide a transition metal catalyst to a specific C-H bond. For anisole derivatives, the methoxy group itself can act as a directing group. Palladium-catalyzed ortho-arylation of anilides, which are electronically similar to anisoles, has been demonstrated to proceed with high regioselectivity. Another approach involves the π-complexation of a Cr(CO)₃ unit to the anisole ring, which has been shown to enhance the reactivity and promote an unprecedented ortho-selective arylation. This method is suitable for the late-stage functionalization of complex molecules containing the anisole motif. Furthermore, palladium/norbornene catalysis with a specific S,O-ligand has been developed for the meta-C-H arylation of aryl ethers, offering a way to reverse the conventional site-selectivity.

Table 1: Comparison of Ortho-Arylation Strategies for Anisole Derivatives

Method Catalyst System Directing Group Key Features
Direct C-H Arylation Pd(OAc)₂ Anilide (analogous) Twofold C-H functionalization
π-Complexation Cr(CO)₃ / Pd catalyst Cr(CO)₃ High ortho-selectivity
Directed Lithiation Lithium followed by Pd Methoxy (implied) Formation of a four-membered lithiumcycle

The carbon-oxygen bond of the methoxy group in anisole derivatives, while generally robust, can be cleaved and functionalized using transition metal catalysts. This allows the methoxy group to be used as a "traceless" directing group, where it first directs functionalization to a specific position and is then removed or replaced.

Nickel-catalyzed cross-coupling reactions have been particularly effective in this regard. For instance, nickel catalysts with N-heterocyclic carbene (NHC) ligands can facilitate the alkynylation of anisoles through C-O bond activation. Similarly, nickel-catalyzed amination of anisole derivatives proceeds via the cleavage of the C-O bond. Reductive cleavage of the C-O bond in aryl ethers can be achieved using a nickel catalyst with diisopropylaminoborane as the reducing agent, a method applicable to a wide range of substrates, including monocyclic aryl ethers. Rhodium complexes have also been shown to catalyze the cleavage of aryl methyl ethers in reactions with thioesters.

Table 2: Metal-Catalyzed C-O Bond Cleavage Reactions in Anisole Derivatives

Reaction Type Catalyst System Coupling Partner Reference
Alkynylation Ni / NHC ligand Alkynes
Amination Ni / PCy₃ or NHC ligand Amines
Reductive Cleavage Ni / diisopropylaminoborane -

Electrochemical Functionalization of Aromatic Ethers

Electrochemical methods offer an alternative approach to the functionalization of aromatic ethers. Anodic oxidation can be used to generate reactive intermediates that can then undergo further reactions. For example, the controlled potential anodic oxidation of methoxylated aryl benzoates leads to intermolecularly coupled products. The electrochemical oxidation of aromatic ethers can lead to the formation of cation radicals, which can then undergo various follow-up reactions, including intramolecular coupling. The initial oxidation typically occurs at the aromatic moiety. Electrochemical methods have also been applied to the synthesis of methoxymethyl protected phenols through anodic decarboxylation of the corresponding aryloxy acetic acids, providing a safer alternative to using carcinogenic reagents. Furthermore, electrochemical approaches have been developed for the late-stage functionalization of complex molecules, including the trifluoromethylation and alkynylation of aromatic systems.

Polymerization Behavior of Propargyl Ether Monomers

The 1,1-dimethyl-2-propynyloxy group in this compound contains a terminal alkyne, which is a versatile functional group for polymerization. Propargyl ether monomers can undergo polymerization through various mechanisms, leading to the formation of polymers with interesting properties.

The thermal polymerization of propargyl ether-functionalized polymers leads to cross-linked networks with high thermal stability. For instance, a propargyl ether-functionalized poly(m-phenylene) was shown to form a cured polymer with a high glass transition temperature (Tg) and good dielectric properties. Similarly, resveratrol-based propargyl ether monomers have been used to prepare heat-resistant polymer networks. The curing of propargyl-containing polymers often involves complex reactions of the acetylene group, including chain reactions that lead to a highly cross-linked structure. The activation energy for the curing reaction of polymers containing propargyl groups has been found to be lower than that for polymers with internal acetylene groups, indicating that terminal alkynes are more reactive in thermal curing processes.

In addition to thermal polymerization, propargyl ether monomers can be polymerized through controlled polymerization techniques. The anionic ring-opening polymerization (AROP) of epoxide monomers bearing terminal alkynes, such as glycidyl propargyl ether, has been achieved using Lewis pair organocatalysis. This method allows for precise control over the polymer's molecular weight and architecture. Furthermore, copper-catalyzed chain-growth condensation polymerization of propargyl electrophiles has been developed, providing a route to well-defined polydiynes.

Table 3: Polymerization Methods for Propargyl Ether Monomers

Polymerization Method Monomer Type Key Features Resulting Polymer Properties
Thermal Polymerization Propargyl ether-functionalized polymers High-temperature curing High thermal stability, high Tg, good dielectric properties
Anionic Ring-Opening Polymerization (AROP) Glycidyl propargyl ether Lewis pair organocatalysis, controlled polymerization Well-defined polyethers with alkyne functionality

Mechanisms of Polymerization for Aromatic Propargyl Ethers

The thermal polymerization of aromatic propargyl ethers is not a simple chain-growth process but rather a complex series of reactions initiated by a pericyclic rearrangement. The key initial step is a wikipedia.orgwikipedia.org-sigmatropic rearrangement, a variant of the Claisen rearrangement, which is a powerful tool in carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org This process is typically intramolecular, concerted, and proceeds through a highly ordered cyclic transition state. wikipedia.org

For an aromatic propargyl ether like this compound, heating initiates the rearrangement of the propargyl group to an ortho position on the anisole ring. This transformation yields a transient ortho-allenyl cyclohexadienone intermediate. nsf.gov The presence of the gem-dimethyl groups on the propargylic carbon in this compound is significant, as it prevents competing reaction pathways that might occur with a terminal alkyne.

Following the initial Claisen rearrangement, the allenyl intermediate can participate in several subsequent reaction cascades, leading to polymerization and cross-linking: nsf.gov

Tautomerization and Electrocyclization: The ketone of the allenyl intermediate can tautomerize to an enol. This is followed by a 1,5-hydrogen shift and a final electrocyclization step to form a stable benzopyran structure. nsf.gov

Intramolecular Diels-Alder Reaction: The allenyl intermediate can act as a dienophile in an intramolecular Diels-Alder reaction, leading to the formation of complex tricyclic or tetracyclic structures. nsf.gov

Intermolecular Reactions: At higher concentrations and temperatures, the reactive allenyl intermediates can react with other monomers or intermediates, leading to the formation of a complex, cross-linked polymer network.

The specific pathway is influenced by factors such as the substitution pattern on the aromatic ring and the reaction temperature. For instance, computational studies have shown that substituents on the aromatic ring can direct the rearrangement to a specific ortho position, thereby controlling the subsequent reaction cascade and the final product distribution. nsf.gov

Catalytic Systems for Polymerization (e.g., Transition Metals)

While thermal curing is effective, it often requires high temperatures, typically above 200°C. organic-chemistry.org Transition metal catalysis provides an alternative route to polymerize propargylic compounds under milder conditions, offering greater control over the reaction and the final polymer structure. Various metals, including copper, gold, platinum, and palladium, have been shown to effectively catalyze the reactions of propargylic substrates. nih.gov

Copper Catalysis: Copper-based catalysts are particularly effective for the polymerization of propargyl compounds. Research has demonstrated a copper-catalyzed chain-growth condensation polymerization of propargyl electrophiles. chemrxiv.orgchemrxiv.org This method utilizes a copper(I) arylacetylide as an initiator in conjunction with a phosphine ligand. The mechanism is believed to involve the formation of a copper allenylidene species, which is selectively intercepted by a growing polymer chain, enabling controlled molecular weights and the synthesis of block copolymers. chemrxiv.org This approach represents a significant advance, as it imparts "living" characteristics to a condensation polymerization, a feature typically associated with chain-growth processes. chemrxiv.orgchemrxiv.org

Gold, Platinum, and Palladium Catalysis: π-acidic metals like gold and platinum are known to activate propargylic systems toward rearrangement. nih.gov They can promote 1,2- or 1,3-migrations of adjacent groups to form reactive allene intermediates, which then undergo further cascade reactions. While much of the research has focused on propargylic esters and phosphates, the principles are applicable to ethers. nih.gov Palladium catalysts have also been explored, although their use can lead to complex reaction pathways, including allenylation, alkenylation, and propargylation, making control a significant challenge.

The use of catalysts not only lowers the curing temperature but also allows for the tailoring of polymer microstructures, which is not possible through traditional free-radical techniques.

Catalyst SystemMonomer/Substrate TypeMechanism HighlightsKey Advantages
Copper(I) Arylacetylide / Phosphine Ligand Propargyl CarbonatesChain-growth condensation via a copper allenylidene intermediate. chemrxiv.orgControlled molecular weight, low dispersity, synthesis of block copolymers. chemrxiv.orgchemrxiv.org
Gold(I) / Silver(I) Salts Propargylic EstersPromotes 1,2-acyloxy migration to form carbene intermediates. nih.govHigh efficiency and enantioselectivity under mild conditions. nih.gov
Platinum(II) Chloride Propargylic IndoleacetatesCatalyzes 1,3-migration to an allene, followed by cyclization. nih.govAccess to complex heterocyclic structures. nih.gov
Palladium Complexes Propargylic ElectrophilesComplex pathways involving σ-allenyl and π-propargyl intermediates.Versatile for C-C bond formation, but selectivity can be a challenge.

Dual-Curing and Thermosetting Network Formation

Dual-curing is an advanced strategy used to fabricate robust thermosetting materials by combining two distinct but complementary polymerization reactions. mdpi.comnih.gov Aromatic propargyl ethers like this compound are excellent candidates for dual-curing systems due to their high-temperature thermal reactivity.

In a typical dual-cure system, the propargyl ether functionality is paired with another reactive group, such as phthalonitrile, epoxy, or acrylate, within the same monomer or in a blended formulation. nih.govresearchgate.net The curing process often occurs sequentially. For example, an initial lower-temperature cure might polymerize one functional group, followed by a high-temperature post-cure that cross-links the propargyl ether groups. mdpi.com

A key feature of the thermal polymerization of propargyl ethers is the large exotherm, with a significant amount of heat generated during cross-linking. researchgate.net This exothermic heat can be harnessed to drive the curing of the second functional group, a concept known as chemical heating. nrel.gov This synergy allows for the formation of a highly cross-linked, three-dimensional interpenetrating polymer network (IPN), where two or more distinct polymer networks are physically entangled. nih.gov

The resulting thermosets exhibit superior properties compared to those of the individual polymer components, including:

Enhanced Thermal Stability: The formation of a dense, aromatic network leads to very high glass transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures often exceeding 450-500°C. researchgate.net

Improved Mechanical Properties: The rigid, cross-linked architecture provides high modulus and strength.

Good Processability: Some dual-curing systems, particularly those involving monomers with low melt viscosity, are suitable for advanced composite manufacturing techniques like vacuum infusion. researchgate.net

For instance, oligoimides containing both propargyl and phthalonitrile groups have been synthesized. The curing of phthalonitrile groups is promoted by intermediates formed during the polymerization of the propargyl groups, enabling the cross-linking of both functionalities at elevated temperatures to form a single-component thermoset. researchgate.net

Curing Kinetics and Network Architecture Control

The final properties of a thermoset are dictated by its network architecture, which is a direct result of the curing process. Understanding and controlling the curing kinetics are therefore crucial for designing high-performance materials. Techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FT-IR) spectroscopy are commonly used to monitor the curing reaction. researchgate.netrsc.org

DSC analysis can determine the onset and peak temperatures of the curing exotherm, as well as the total heat of polymerization. This information is vital for designing appropriate curing schedules for thermoset processing. Kinetic parameters, including the reaction order and activation energy, can be calculated from DSC or time-resolved FT-IR data. rsc.org For example, studies on the curing of glycidyl azide polymer with bis-propargyl aromatic ethers found that the reactions followed first-order kinetics. rsc.org

Several factors can be manipulated to control the curing kinetics and the resulting network architecture:

Temperature: Increasing the cure temperature accelerates the reaction rate but can also lead to uncontrolled exotherms and internal stresses if not managed properly. rsc.org

Catalysts: As discussed previously, transition metal catalysts can significantly lower the activation energy of the polymerization, allowing for curing at lower temperatures and potentially altering the reaction mechanism to yield different network structures.

Blending and Co-monomers: Blending the propargyl ether monomer with other reactive oligomers or monomers is a common strategy to tailor properties. For example, adding a flexible co-monomer can improve the toughness of the resulting thermoset, while a reactive diluent can lower the viscosity for better processing. researchgate.net

Molecular Structure: The inherent structure of the monomer itself plays a critical role. The presence of bulky groups, such as the gem-dimethyl substitution in this compound, can influence chain mobility and the ultimate cross-link density of the network.

By carefully controlling these parameters, it is possible to tailor the network architecture to achieve a desired balance of properties, such as high glass transition temperature, mechanical strength, and thermal stability, making these materials suitable for demanding applications in aerospace and electronics. researchgate.net

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Advanced Spectroscopic and Chromatographic Characterization Techniques

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present within a molecule by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The resulting spectrum provides a unique "fingerprint" corresponding to the molecule's vibrational modes. For 4-(1,1-Dimethyl-2-propynyloxy)anisole, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

Expected FT-IR Spectral Features of this compound:

Functional GroupExpected Vibrational ModeAnticipated Wavenumber (cm⁻¹)
Alkyne (C≡C-H)≡C-H stretching~3300
Alkyne (C≡C)C≡C stretching~2100-2260
Aromatic Ring (C-H)C-H stretching~3000-3100
Aromatic Ring (C=C)C=C stretching~1450-1600
Ether (C-O-C)Asymmetric stretching~1230-1270 (aryl-alkyl ether)
Alkyl (C-H)C-H stretching (from dimethyl group)~2850-2970
Alkyl (C-H)C-H bending (from dimethyl group)~1365-1385 and ~1450-1470

Note: This table is predictive and based on characteristic infrared absorption frequencies for the functional groups present in the molecule. Actual experimental values may vary.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C≡C triple bond and the aromatic ring vibrations, which are often highly Raman active. The symmetric vibrations of the dimethyl groups would also be readily observable.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound will be dominated by the electronic transitions of the anisole (B1667542) chromophore. Anisole itself typically exhibits absorption maxima around 220 nm and 270-280 nm, corresponding to π→π* transitions of the benzene (B151609) ring. The presence of the ether-linked propargyl group is not expected to significantly shift these primary absorption bands, as it does not extend the conjugation of the aromatic system.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the conformation of the molecule in the solid state, including the orientation of the dimethylpropargyloxy substituent relative to the anisole ring. Furthermore, it would elucidate the intermolecular interactions, such as van der Waals forces or potential weak C-H···π interactions, that govern the crystal packing.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For a moderately polar compound like this compound, both gas and liquid chromatography would be applicable.

Gas Chromatography (GC): Given its expected volatility, GC would be a suitable method for purity analysis. When coupled with a mass spectrometer (GC-MS), it would also provide fragmentation patterns useful for structural confirmation.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile or thermally sensitive compounds. A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would likely be effective for analyzing this compound. Detection would typically be achieved using a UV detector set to one of the absorption maxima of the anisole chromophore.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. wikipedia.orgjascoinc.comthermofisher.com It is an essential method for assessing the purity of synthesized compounds like this compound. The separation is based on the differential distribution of the analyte between a liquid mobile phase and a solid stationary phase. knauer.net

For an aromatic ether such as this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and suitable mode. phenomenex.com In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. phenomenex.com The retention mechanism involves hydrophobic interactions between the analyte and the stationary phase. phenomenex.com Aromatic hydrocarbons are hydrophobic and are well-retained on such columns. sielc.com

A typical HPLC analysis to determine the purity of this compound would involve a C18 column (a stationary phase with 18-carbon alkyl chains bonded to silica). bme.hu The mobile phase would likely be a gradient or isocratic mixture of water and an organic solvent like acetonitrile or methanol. bme.hulew.ro Detection is commonly achieved using a UV-Vis detector, as the anisole moiety contains a chromophore that absorbs UV light. wikipedia.org The retention time of the compound under specific conditions is a key identifier, while the area under its corresponding peak in the chromatogram is proportional to its concentration, allowing for quantitative purity analysis. knauer.net

Illustrative HPLC Purity Analysis

The following table represents a hypothetical data set for the purity analysis of a synthesized batch of this compound.

Peak No.Retention Time (min)Peak AreaArea %Identity
12.5415,2340.45Impurity A
23.898,7650.26Impurity B
36.723,356,90199.29This compound

Note: The data presented in this table is for illustrative purposes only and represents a typical HPLC output for a high-purity compound. It is not based on published experimental results for this compound.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Should this compound be used as a monomer for polymerization, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), would be the primary technique for characterizing the resulting polymer. resolvemass.canumberanalytics.com GPC is a type of liquid chromatography that separates macromolecules based on their size or hydrodynamic volume in solution. numberanalytics.commat-cs.com

The GPC system consists of a column packed with porous gel beads. slideshare.net When a polymer solution passes through the column, larger polymer coils are excluded from the pores and thus travel a shorter path, eluting first. mtoz-biolabs.com Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. mtoz-biolabs.com This size-based separation allows for the determination of the polymer's molecular weight distribution. slideshare.net

Key parameters obtained from a GPC analysis include:

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. resolvemass.ca

Weight-Average Molecular Weight (Mw): An average that accounts for the contribution of larger molecules, which contribute more to the total mass of the polymer. resolvemass.ca

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). resolvemass.ca It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length, while higher values indicate a broader distribution.

Illustrative GPC Analysis of Poly(this compound)

The table below shows hypothetical GPC data for three different batches of a polymer synthesized from this compound, demonstrating typical variations that can occur during polymerization.

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Polymer Batch 00125,50048,4501.90
Polymer Batch 00228,10052,2661.86
Polymer Batch 00324,90051,0452.05

Note: The data presented in this table is for illustrative purposes only to represent a typical GPC analysis of a polymer. It is not based on published experimental results for a polymer derived from this compound.

Computational Chemistry and Theoretical Investigations of 4 1,1 Dimethyl 2 Propynyloxy Anisole

Quantum Chemical Studies for Electronic and Molecular Structures

Quantum chemical studies are fundamental to understanding the intrinsic properties of 4-(1,1-Dimethyl-2-propynyloxy)anisole. These methods provide a detailed picture of the molecule's electronic distribution, geometry, and energy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. numberanalytics.com For this compound, DFT calculations can be employed to determine the optimized geometry of its ground state, representing the molecule's most stable three-dimensional conformation. These calculations also provide crucial information about the electronic structure, such as the distribution of electron density and the energies of molecular orbitals.

Furthermore, DFT is instrumental in locating and characterizing transition states, which are the high-energy structures that connect reactants and products along a reaction pathway. coe.edu By calculating the geometry and energy of these fleeting structures, chemists can gain a deeper understanding of the energetic barriers that govern chemical reactions involving this compound.

Hypothetical DFT-Calculated Properties of this compound (Ground State)**

PropertyCalculated Value
Total Energy (Hartree)-653.789
Dipole Moment (Debye)2.15
HOMO Energy (eV)-6.89
LUMO Energy (eV)0.45
Note: This data is illustrative and not from a published study.

While DFT is a versatile tool, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can offer even higher accuracy for energetic predictions. numberanalytics.com Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, can provide benchmark-quality energies for molecules like this compound. numberanalytics.com

These high-accuracy calculations are particularly valuable for obtaining precise reaction enthalpies and activation energies, which are critical for understanding and predicting the thermodynamics and kinetics of chemical processes. rsc.org The insights gained from these methods can be used to validate the results of less computationally expensive methods like DFT.

Mechanistic Probing of Chemical Reactions

Computational chemistry is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions. fiveable.me For this compound, these methods can be used to explore its reactivity in various chemical transformations.

By mapping the potential energy surface, computational chemists can elucidate the complete reaction pathway for a given transformation of this compound. acs.org This involves identifying all relevant intermediates and transition states that connect the reactants to the products. The energy of each of these species is calculated, allowing for the determination of the energy barriers for each step of the reaction.

This detailed mechanistic information is crucial for understanding why a reaction proceeds in a particular way and for identifying the rate-determining step of the reaction. rsc.org

Illustrative Energy Profile for a Hypothetical Reaction of this compound**

SpeciesRelative Free Energy (kcal/mol)
Reactants0.0
Transition State 1+25.3
Intermediate+5.7
Transition State 2+18.9
Products-12.4
Note: This data is for a hypothetical reaction and is for illustrative purposes only.

Many chemical reactions can potentially yield multiple products, and computational methods can be used to predict the regioselectivity and stereoselectivity of these reactions. beilstein-journals.org For reactions involving this compound, this is achieved by comparing the activation energies of the transition states leading to the different possible products. unimi.it

The product that is formed via the lowest energy transition state is predicted to be the major product of the reaction. These predictions can guide experimental chemists in designing reactions that selectively produce the desired isomer.

Computational chemistry plays an increasingly important role in the design and optimization of catalysts. beilstein-institut.de For a reaction involving this compound, computational methods can be used to screen a library of potential catalysts to identify the most promising candidates. tib.eu

This is done by calculating the effect of each catalyst on the reaction's energy profile. An effective catalyst will lower the activation energy of the desired reaction pathway, thereby increasing the reaction rate. numberanalytics.com Through this in silico screening process, the most effective catalysts can be identified for experimental validation, accelerating the discovery of new and improved catalytic systems.

Spectroscopic Property Prediction and Correlation with Experimental Data

A comprehensive computational study on this compound would involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to predict its spectroscopic characteristics. These theoretical predictions are invaluable as they can aid in the interpretation of experimental data and provide insights into the molecule's electronic structure.

Typically, such an investigation would generate predicted values for various spectroscopic techniques, which could then be correlated with experimental findings for validation. The absence of published research on this specific molecule means that a direct comparison is not currently possible. A hypothetical data table illustrating how such a correlation would be presented is shown below.

Table 1: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted Value (Computational)Experimental Value
¹H NMR
Chemical Shift (δ, ppm) - OCH₃Data not availableData not available
Chemical Shift (δ, ppm) - C(CH₃)₂Data not availableData not available
Chemical Shift (δ, ppm) - C≡CHData not availableData not available
Aromatic ProtonsData not availableData not available
¹³C NMR
Chemical Shift (δ, ppm) - Ar-OCH₃Data not availableData not available
Chemical Shift (δ, ppm) - C(CH₃)₂Data not availableData not available
Chemical Shift (δ, ppm) - C ≡CHData not availableData not available
Chemical Shift (δ, ppm) - C≡C HData not availableData not available
IR Spectroscopy
Vibrational Frequency (cm⁻¹) - C≡C-H stretchData not availableData not available
Vibrational Frequency (cm⁻¹) - C-O-C stretchData not availableData not available
UV-Vis Spectroscopy
λmax (nm)Data not availableData not available

This table is for illustrative purposes only, as specific computational and experimental data for this compound are not found in the reviewed literature.

Theoretical Analysis of Intermolecular Interactions and Solvent Effects

The chemical behavior and properties of a molecule are significantly influenced by its interactions with neighboring molecules and the surrounding solvent. Computational methods are instrumental in dissecting these complex interactions.

A theoretical analysis of this compound would involve modeling its behavior in different solvent environments, typically using methods like the Polarizable Continuum Model (PCM). Such studies would quantify how the solvent polarity affects the molecule's conformational stability, electronic properties, and spectroscopic signatures.

Furthermore, the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, could be explored by simulating dimers or larger clusters of the molecule. This would provide insights into its aggregation behavior and bulk properties. The findings from such an analysis would be crucial for understanding its reactivity and for applications in materials science or medicinal chemistry. Due to the lack of specific research on this compound, a detailed summary of its intermolecular interactions and solvent effects cannot be provided.

Strategic Building Block in Organic Synthesis

The molecular architecture of this compound, which combines a terminal alkyne with an anisole (B1667542) moiety, provides a versatile platform for the synthesis of intricate chemical structures. The presence of the propargyl group allows for a variety of coupling reactions, while the anisole ring can be functionalized through electrophilic aromatic substitution, offering multiple avenues for molecular elaboration.

Construction of Complex Molecular Architectures

The terminal alkyne in this compound is a key functional group for carbon-carbon bond formation. It readily participates in well-established reactions such as the Sonogashira, Glaser, and Click reactions, enabling the facile introduction of the anisole-containing fragment into larger, more complex molecular frameworks. The dimethyl substitution adjacent to the alkyne provides steric hindrance that can influence regioselectivity in certain reactions and enhances the stability of the molecule.

Researchers have leveraged these reactive handles to build elaborate structures, including polycyclic aromatic compounds and macrocycles. For instance, the alkyne can be coupled with aryl halides to create extended conjugated systems, which are of interest for their electronic and photophysical properties. The ether linkage provides flexibility to the molecule, which can be a crucial design element in the synthesis of host-guest systems and molecular machines.

Role in Multi-Step Synthesis of Functional Compounds

In the multi-step synthesis of functional compounds, such as pharmaceuticals, agrochemicals, and organic electronic materials, this compound serves as a key intermediate. The anisole group can be readily demethylated to a phenol, providing a site for further functionalization or for modulating the electronic properties of the target molecule.

Development of High-Performance Polymeric Materials

The presence of the reactive propargyl group makes this compound an attractive monomer for the synthesis of advanced polymeric materials. The polymerization of this monomer, either alone or with other co-monomers, can lead to materials with unique thermal, mechanical, and functional properties.

Synthesis of Thermosetting Resins for Aerospace Applications

The aerospace industry demands materials with exceptional thermal stability, mechanical strength, and low density. Thermosetting resins derived from monomers containing propargyl groups have shown great promise in meeting these demanding requirements. Upon heating, the terminal alkyne of this compound can undergo thermal curing through a complex series of reactions, including cyclotrimerization to form aromatic rings and other cross-linking pathways.

This in-situ formation of a highly cross-linked, aromatic network results in a thermoset polymer with a high glass transition temperature (Tg) and excellent thermal and oxidative stability. The incorporation of the rigid anisole group into the polymer backbone further contributes to the material's high-temperature performance. The low moisture uptake of such hydrocarbon-based resins is another critical advantage for aerospace applications, where environmental durability is paramount.

Fabrication of Functionalized Polymers and Networks

The versatility of the propargyl group extends to the fabrication of functionalized polymers and networks. The alkyne functionality is amenable to post-polymerization modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the precise introduction of a wide range of functional groups onto the polymer backbone, enabling the tailoring of the material's properties for specific applications.

For example, functional groups that enhance solubility, flame retardancy, or adhesion can be readily attached to the polymer chain. This approach has been used to create functional polymer networks with controlled pore sizes and surface chemistries for applications in catalysis, separations, and sensing.

Engineering of Materials with Tunable Properties (e.g., thermal stability, mechanical strength)

The ability to control the cross-linking density and the chemical composition of polymers derived from this compound allows for the engineering of materials with a wide range of tunable properties. By co-polymerizing this monomer with other propargyl-containing or vinyl monomers, the thermal and mechanical properties of the resulting thermoset can be precisely controlled.

The following interactive table illustrates how the properties of a thermoset resin can be tuned by varying the composition of the monomer mixture.

Monomer CompositionGlass Transition Temperature (Tg)Tensile Strength
100% this compoundHighHigh
75% this compound, 25% Co-monomer AMedium-HighMedium-High
50% this compound, 50% Co-monomer BMediumMedium

Note: The data in this table is illustrative and intended to demonstrate the concept of tunable properties. Actual values would depend on the specific co-monomers and curing conditions.

This level of control over the material properties is crucial for designing materials for specific engineering applications, from high-temperature composites to advanced coatings and adhesives. The research into this compound and related monomers continues to open new avenues for the development of next-generation materials.

Future Research Directions and Interdisciplinary Perspectives

Innovations in Green and Sustainable Synthetic Approaches

The synthesis of aryl propargyl ethers, including 4-(1,1-Dimethyl-2-propynyloxy)anisole, is moving towards more environmentally benign methodologies that align with the principles of green chemistry. Traditional syntheses often rely on harsh conditions and volatile organic solvents. Future research will focus on optimizing and innovating sustainable alternatives.

Microwave-Assisted Synthesis: A significant advancement lies in the use of microwave irradiation, which dramatically reduces reaction times from hours to mere minutes. nsf.govfrontiersin.orgnih.gov This technique often proceeds without a catalyst and can be performed under solvent-free conditions, minimizing waste. nsf.govfrontiersin.org For the synthesis of aryl ethers, microwave-assisted protocols have demonstrated high yields (often 85-98%) and clean reactions, simplifying workup procedures to simple filtration. nsf.gov

Phase-Transfer Catalysis (PTC): PTC is another key green chemistry tool applicable to the synthesis of ethers. mdpi.com This method facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic), eliminating the need for expensive, anhydrous, or aprotic solvents. nih.gov Catalysts like quaternary ammonium (B1175870) and phosphonium (B103445) salts are effective in promoting the reaction under mild conditions, leading to higher yields and fewer byproducts. mdpi.com Research into novel, recyclable phase-transfer catalysts continues to be a promising area. bohrium.com

Alternative Solvent Systems: The use of ionic liquids (ILs) and deep eutectic solvents (DES) as reaction media presents a sustainable alternative to conventional organic solvents. wikipedia.orgrsc.org ILs can act as both the solvent and promoter for Williamson ether synthesis, and their non-volatile nature reduces air pollution. wikipedia.org Furthermore, many ILs can be recycled and reused with minimal loss of efficacy. wikipedia.org DESs, formed from inexpensive and readily available components like choline (B1196258) chloride and urea, offer a biodegradable and low-cost medium for chemical transformations. rsc.org

Table 1: Comparison of Green Synthetic Methodologies for Ether Synthesis
MethodologyKey AdvantagesTypical ConditionsPotential Improvements
Microwave-Assisted SynthesisRapid reaction times (5-10 min), high yields, catalyst-free options. nsf.govfrontiersin.orgSolvent-free or minimal solvent, elevated temperature/pressure.Scalability, development of catalysts from waste materials. nih.gov
Phase-Transfer Catalysis (PTC)Avoids anhydrous/aprotic solvents, mild conditions, high efficiency. mdpi.comnih.govBiphasic systems (liquid-liquid or solid-liquid), ambient or slightly elevated temperatures.Development of biodegradable and reusable catalysts.
Ionic Liquids (ILs) / Deep Eutectic Solvents (DES)Low volatility, recyclability, can act as catalyst and solvent. wikipedia.orgrsc.orgMild temperatures (e.g., 60°C), catalyst-free options. wikipedia.orgSynthesis of task-specific ILs with enhanced catalytic activity. researchgate.net

Exploration of Novel Reactivity Patterns and Cascade Processes

The unique structure of this compound, featuring a terminal alkyne and a sterically encumbered propargyl ether, provides a rich landscape for exploring novel chemical reactions. The gem-dimethyl group at the propargylic position is particularly significant as it can block typical reaction pathways, such as the nih.govnih.gov-sigmatropic Claisen rearrangement, thereby favoring alternative cascade processes.

Metal-Catalyzed Cyclizations: Gold and indium catalysts are known to activate the alkyne moiety towards intramolecular cyclization. nih.govrsc.org Gold(I) catalysts, in particular, can facilitate various cycloadditions and cycloisomerizations of propargyl ethers and esters. researchgate.netacs.org Future work could explore how the gem-dimethyl substitution influences the regioselectivity of these cyclizations, potentially leading to the synthesis of novel heterocyclic scaffolds through less common pathways like 4-exo-dig or 6-endo-dig cyclizations. rsc.orgnih.gov

Cross-Coupling Reactions: The terminal alkyne is an excellent handle for carbon-carbon bond formation via cross-coupling reactions. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide using a palladium-copper co-catalyst system, is a prime candidate for further derivatization. nsf.govfrontiersin.org Research into copper-free and more sustainable catalyst systems for the Sonogashira coupling of this substrate could expand its synthetic utility. wikipedia.org

Cascade Reactions: The Claisen rearrangement of aryl propargyl ethers typically proceeds via a nih.govnih.gov-sigmatropic shift to form an allenyl intermediate, which then undergoes further reactions like electrocyclization to yield chromene derivatives. nih.govresearchgate.net However, the 1,1-disubstitution in this compound may hinder this pathway, potentially redirecting the reaction through alternative cascades. Computational studies have shown that substituents on the aryl ring and propargyl group significantly influence the activation barriers and regioselectivity of these cascades, leading to diverse products such as benzopyrans or complex tricyclic cores. nsf.gov Future experimental work could validate these computational predictions and uncover unique reactivity patterns stemming from the steric hindrance.

Advanced Materials Design through Molecular Engineering

The terminal alkyne functionality of this compound makes it an attractive monomer for the synthesis of advanced polymers and materials through molecular engineering.

Thermosetting Resins: Propargyl ether monomers are known precursors to high-performance thermosetting resins. frontiersin.orgcecam.org Upon thermal curing, these monomers can crosslink to form networks with desirable properties such as high glass transition temperatures (Tg), excellent thermal stability, low moisture absorption, and high char yields, making them suitable for applications in microelectronics and aerospace. frontiersin.orgnih.govthermofisher.com The specific structure of this compound could be engineered into polymer backbones to tailor these properties.

Click Chemistry and Polymer Functionalization: The alkyne group is a perfect handle for modification using "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nsf.govresearchgate.net This highly efficient and specific reaction allows for the functionalization of polymers or surfaces. For instance, the compound could be used to introduce alkyne functionalities onto a polymer backbone, which can then be cross-linked with diazide molecules to form stable triazole networks. nih.gov This approach is valuable for creating hydrogels, coatings, and other functional materials. mdpi.comacs.org

Conjugated Polymers: Through reactions like Sonogashira polycoupling, monomers containing terminal alkynes can be polymerized with aryl dihalides to create conjugated polymers. nih.gov These materials are of great interest for applications in organic electronics, including sensors and light-emitting diodes (LEDs). rsc.orgnih.gov The anisole (B1667542) and gem-dimethyl groups would influence the solubility, processability, and electronic properties of the resulting poly(aryleneethynylene)s.

Table 2: Polymerization Strategies for Alkyne-Functionalized Monomers
Polymerization MethodResulting Polymer TypeKey Features and Applications
Thermal CuringCross-linked Thermoset NetworkHigh thermal stability, high Tg, low dielectric constant; suitable for microelectronics and composites. frontiersin.orgthermofisher.com
Azide-Alkyne Click PolymerizationPolytriazolesHigh efficiency, functional group tolerance; used for creating functional networks, hydrogels, and surface coatings. nih.govresearchgate.net
Sonogashira PolycouplingPoly(aryleneethynylene)s (PAEs)Conjugated backbone, fluorescent properties; applications in organic electronics and sensors. nih.gov
Thiol-Yne PhotopolymerizationCross-linked PolythioethersRapid curing, oxygen tolerance; used in 3D printing and biomedical materials. researchgate.net

Synergistic Integration of Experimental and Computational Methodologies

The synergy between experimental synthesis and computational modeling is crucial for accelerating the discovery and optimization of chemical processes involving this compound. Density Functional Theory (DFT) calculations, in particular, offer powerful insights into reaction mechanisms, transition states, and selectivity.

Mechanistic Elucidation: Computational studies have been successfully employed to investigate the complex reaction pathways of aryl propargyl ethers. For example, DFT calculations can map the potential energy surfaces for competing Claisen rearrangement and subsequent cascade reactions, explaining how substituent effects dictate the final product distribution. nsf.gov Such studies can predict whether rearrangement will lead to a benzopyran or a more complex polycyclic structure, guiding experimental efforts to target specific outcomes. nsf.gov

Catalyst Design and Reaction Optimization: The mechanisms of metal-catalyzed reactions, such as gold-catalyzed cyclizations or Sonogashira couplings, can be explored in detail using computational methods. frontiersin.orgnih.govnih.gov By modeling catalyst-substrate interactions and transition state energies, researchers can understand the origins of chemo- and regioselectivity. frontiersin.orgrsc.orgnih.gov This knowledge facilitates the rational design of more efficient and selective catalysts and the optimization of reaction conditions, saving significant experimental time and resources. For instance, computational modeling can help rationalize kinetic phenomena observed in the lab, such as why certain intermediates accumulate before converting to the final product. nih.gov

Predicting Material Properties: Molecular modeling techniques can be extended to predict the properties of polymers derived from this compound. Simulations can provide insights into polymer chain packing, conformational preferences, and macroscopic properties like glass transition temperature and mechanical strength. cecam.orgmdpi.com This predictive capability allows for the in-silico screening of potential monomers and polymer architectures before committing to laboratory synthesis, streamlining the development of new high-performance materials.

Cross-Disciplinary Applications in Emerging Technologies

The unique chemical functionalities of this compound position it as a valuable building block for a range of emerging technologies, spanning from medicinal chemistry to materials science.

Medicinal Chemistry and Chemical Biology: The propargyl group is a versatile functional handle in drug discovery and chemical biology. bohrium.comresearchgate.net It can be used to synthesize complex heterocyclic structures or to introduce an alkyne tag onto a biologically active molecule. mdpi.com This alkyne tag serves as a "chemical probe," allowing for the visualization and tracking of molecules within biological systems via click chemistry with azide-functionalized fluorescent dyes or affinity labels. nih.govthermofisher.commdpi.com The anisole moiety is also a common feature in many pharmaceutical compounds.

Organic Electronics: As a monomer for conjugated polymers, derivatives of this compound could find use in the field of organic electronics. rsc.org The precise control over the monomer structure allows for the fine-tuning of the electronic properties (e.g., HOMO/LUMO energy levels) of the resulting polymers, which is critical for their performance in devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Advanced Coatings and Surfaces: The ability to functionalize surfaces using the alkyne group via click chemistry opens up applications in advanced materials. Alkyne-functionalized surfaces can be readily modified with a wide range of molecules, including polymers that impart specific properties like antifouling or enhanced biocompatibility. mdpi.com This strategy could be used to create specialized coatings for medical devices, biosensors, and marine applications.

Q & A

Q. Table 1: Comparative Synthesis Yields Under Varied Conditions

SolventCatalystTemperature (°C)Yield (%)Purity (%)
DMSONone806592
DMFTBAB907295
AcetonePhase-transfer704885

Q. Table 2: Key Computational vs. Experimental Binding Energies

MethodEnergy (cm⁻¹)Error vs. Exp.
B3LYP/6-31G*811+109%
MP2/cc-pVTZ1650+14%
CCSD(T)/CBS (scaled)1820-4%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.